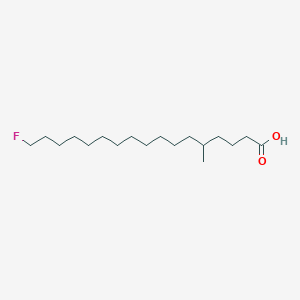

5-Methyl-17-fluoroheptadecanoic acid

Description

Properties

CAS No. |

142820-18-6 |

|---|---|

Molecular Formula |

C18H35FO2 |

Molecular Weight |

302.5 g/mol |

IUPAC Name |

17-fluoro-5-methylheptadecanoic acid |

InChI |

InChI=1S/C18H35FO2/c1-17(14-12-15-18(20)21)13-10-8-6-4-2-3-5-7-9-11-16-19/h17H,2-16H2,1H3,(H,20,21) |

InChI Key |

MMDJJUPCJLQDIK-UHFFFAOYSA-N |

SMILES |

CC(CCCCCCCCCCCCF)CCCC(=O)O |

Canonical SMILES |

CC(CCCCCCCCCCCCF)CCCC(=O)O |

Synonyms |

5-methyl-17-fluoroheptadecanoic acid 5-MFHA omega-fluoro-5-methylheptanoic acid |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry

Strategies for Methyl-Branch Introduction in Fatty Acid Synthesis

The introduction of a methyl branch onto a fatty acid backbone can be achieved through various chemical and enzymatic approaches. A common chemical strategy involves the use of organocuprate reagents in a conjugate addition to an α,β-unsaturated ester. For the synthesis of a 5-methyl fatty acid, a suitable precursor would be an α,β-unsaturated ester derived from a shorter chain aldehyde.

Another powerful method involves the Wittig reaction. For instance, the synthesis of 13-methyl-tetradecanoic acid has been accomplished by the reaction of the triphenylphosphonium salt of bromo-undecanoic acid ethyl ester with isobutyraldehyde. csic.es A similar strategy could be envisioned for 5-methylheptadecanoic acid, employing a C5-synthon.

Enzymatic methods offer a high degree of selectivity. Fatty acid synthase (FASN) can utilize methylmalonyl-CoA instead of malonyl-CoA, leading to the incorporation of methyl branches. wikipedia.org While FASN typically introduces methyl groups at even-numbered carbons, the promiscuity of this enzyme system can be exploited. researchgate.net Furthermore, specific methyltransferases can introduce methyl groups at defined positions, although this is more common in the biosynthesis of complex natural products.

A plausible synthetic route to 5-methylheptadecanoic acid, a key precursor, could involve the Grignard reaction. For example, the reaction of a Grignard reagent derived from 2-bromopentane (B28208) with a long-chain ω-halo-ester could establish the desired carbon skeleton.

Methods for Site-Specific Fluorination in Long-Chain Fatty Acid Synthesis

The introduction of a fluorine atom at a specific, unactivated carbon, such as the terminal methyl group of a long-chain fatty acid, is a formidable synthetic task. Both chemical and enzymatic methods have been developed to achieve such regioselective fluorination.

Regioselective Fluorination Techniques

Chemical fluorination of alkanes often relies on radical-based processes, which can lack selectivity. However, more modern methods offer greater control. For instance, the use of electrophilic fluorinating agents, such as Selectfluor, in conjunction with specific catalysts or directing groups can achieve site-selective fluorination.

A more targeted approach for terminal fluorination involves the conversion of a terminal alcohol to a good leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with a fluoride (B91410) source like potassium fluoride (KF) or tetrabutylammonium (B224687) fluoride (TBAF). This is a common strategy for introducing fluorine at the ω-position of long-chain molecules. For example, the synthesis of 17-fluoroheptadecanoic acid could be achieved by the fluorination of a corresponding 17-hydroxyheptadecanoic acid derivative.

Enzymatic fluorination presents an attractive alternative due to the high regioselectivity of enzymes. Fluorinases are a class of enzymes capable of catalyzing the formation of a C-F bond from fluoride ions. nih.gov While naturally occurring fluorinases are rare, engineered enzymes and other biocatalytic systems are being developed for the selective fluorination of organic molecules. the-innovation.org Cytochrome P450 enzymes have also been engineered to perform site-specific C-H fluorination. nih.gov

Stereochemical Considerations in Fluorinated Fatty Acid Synthesis

When introducing a methyl group at a chiral center, as in the case of 5-methylheptadecanoic acid, controlling the stereochemistry is crucial. The use of chiral auxiliaries or catalysts in the methyl group introduction step can lead to the formation of a single enantiomer. For example, a stereoselective conjugate addition of a methyl organocuprate to an α,β-unsaturated ester bearing a chiral auxiliary can establish the desired stereocenter.

Synthesis of Novel Analogues for Mechanistic Investigations

The synthesis of analogues of 5-Methyl-17-fluoroheptadecanoic acid is essential for probing the mechanisms of enzymes involved in fatty acid metabolism and for understanding the structure-activity relationships of this class of compounds. These analogues can be designed to act as inhibitors or probes for specific enzymes. chemrxiv.orgresearchgate.net

One class of analogues includes those with altered branching patterns or chain lengths. For example, moving the methyl group to a different position or synthesizing homologues with shorter or longer chains can provide insights into the spatial requirements of enzyme active sites.

Another important class of analogues involves the replacement of the fluorine atom with other halogens or functional groups. For instance, a hydroxyl group or a radioactive isotope at the C-17 position can be used in binding studies or to track the metabolic fate of the fatty acid. The synthesis of the radiolabeled analogue, 17-[¹⁸F]Fluoro-5-methylheptadecanoic acid, has been reported and is a key tool for in vivo imaging studies. core.ac.uk

Advanced Analytical Techniques for Structural Elucidation and Quantification in Research Models

Chromatographic-Mass Spectrometric (GC-MS) Approaches for Isomer Differentiation

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful tool for the analysis of volatile and semi-volatile compounds, making it highly suitable for fatty acid analysis after appropriate derivatization. For a molecule such as 5-Methyl-17-fluoroheptadecanoic acid, GC-MS is instrumental in separating it from a complex mixture of other fatty acids and providing key structural information through mass spectral fragmentation patterns.

To render fatty acids sufficiently volatile for GC analysis, their polar carboxyl group must be chemically modified. chromatographyonline.com The most common and robust derivatization method is the conversion to Fatty Acid Methyl Esters (FAMEs). nih.gov This is typically accomplished through an esterification reaction, often catalyzed by an agent such as boron trifluoride in methanol. nih.gov This process effectively neutralizes the polar carboxyl group, thereby reducing intermolecular hydrogen bonding and allowing the fatty acid to be readily analyzed by GC. chromatographyonline.com The resulting methyl ester of 5-Methyl-17-fluoroheptadecanoic acid would have a characteristic retention time on a GC column, which is influenced by its molecular weight, the presence of the methyl branch, and the terminal fluorine atom.

| Parameter | Value |

|---|---|

| Compound Name | 5-Methyl-17-fluoroheptadecanoate methyl ester |

| GC Column | High-polarity phase (e.g., TRACE TR-FAME) |

| Hypothetical Retention Time | Approximately 25.5 minutes |

| Key Mass Spectral Fragments (m/z) | [M]⁺, [M-31]⁺ (loss of OCH₃), characteristic fragments indicating the position of the methyl branch |

Note: The data in this table is illustrative and based on typical values for similar long-chain branched fatty acid methyl esters.

While the standard Electron Ionization (EI) mode in GC-MS provides a wealth of structural information through extensive fragmentation, it can sometimes result in a weak or absent molecular ion, making quantification challenging. Chemical Ionization (CI) is a "softer" ionization technique that typically produces a more abundant protonated molecule or molecular ion, which is advantageous for trace-level detection. youtube.com

For halogenated compounds like 5-Methyl-17-fluoroheptadecanoic acid, Negative Chemical Ionization (NCI) offers exceptional sensitivity. creative-proteomics.com To leverage this, the fatty acid can be derivatized with a reagent such as pentafluorobenzyl (PFB) bromide. nih.gov The resulting PFB ester has a high electron capture cross-section, leading to the formation of a stable negative ion and a significantly enhanced signal in NCI-GC-MS. This makes it an ideal strategy for detecting minute quantities of the compound in biological samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Fluorine-Containing Lipid Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled in its ability to provide a definitive and unambiguous structural map of a molecule. For a fluorinated lipid, the use of ¹⁹F NMR, in conjunction with standard ¹H and ¹³C NMR, is particularly insightful.

The ¹⁹F nucleus is 100% naturally abundant and has a high gyromagnetic ratio, making ¹⁹F NMR a highly sensitive technique. biophysics.org The chemical shift of the fluorine nucleus is extremely sensitive to its local electronic environment, resulting in a wide spectral dispersion that minimizes signal overlap. biophysics.org In the case of 5-Methyl-17-fluoroheptadecanoic acid, the ¹⁹F NMR spectrum would exhibit a distinct signal for the fluorine atom at the C-17 position. The precise chemical shift and the splitting pattern of this signal (a triplet of triplets due to coupling with adjacent protons) would serve as a definitive confirmation of the terminal fluorine's location.

| Parameter | Predicted Value |

|---|---|

| Nucleus | ¹⁹F |

| Solvent | CDCl₃ |

| Reference | CFCl₃ (0 ppm) |

| Hypothetical Chemical Shift (δ) | Approximately -218 ppm |

| Coupling Pattern | Triplet of triplets |

Note: The chemical shift is an approximation based on known ω-fluoroalkanes.

To assemble a complete and unambiguous picture of the molecule's structure, a suite of multidimensional NMR experiments is essential. These experiments correlate different nuclei within the molecule, allowing for a step-by-step construction of its framework.

¹H-¹H COSY (Correlation Spectroscopy): This experiment maps the connectivity of protons that are coupled to each other, allowing for the tracing of the proton network along the fatty acid chain.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom, providing a clear assignment of the carbon backbone.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals correlations between protons and carbons over two to three chemical bonds. It is particularly crucial for pinpointing the location of the methyl group by observing correlations from the methyl protons to the adjacent carbons in the main chain.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Lipidomic Profiling

When analyzing 5-Methyl-17-fluoroheptadecanoic acid within the context of a complex biological lipid extract—a field known as lipidomics—Liquid Chromatography-Mass Spectrometry (LC-MS) is the preeminent technique. chromatographyonline.com It allows for the analysis of intact fatty acids, often without the need for derivatization, although derivatization can be employed to enhance ionization. mdpi.com

A reversed-phase LC column would separate the fatty acids based on their hydrophobicity, with 5-Methyl-17-fluoroheptadecanoic acid eluting at a characteristic retention time. nih.gov The eluting compounds are then introduced into the mass spectrometer, typically using Electrospray Ionization (ESI), where the fatty acid would be detected as a deprotonated molecule [M-H]⁻ in the negative ion mode. The use of a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument, provides a highly accurate mass measurement, which can confirm the elemental formula of the compound. nih.gov Further fragmentation of this ion using tandem mass spectrometry (MS/MS) generates a unique fragmentation pattern that can be used to confirm the identity of the fatty acid with high confidence.

| Parameter | Description |

|---|---|

| LC Column | C18 reversed-phase |

| Mobile Phase | A gradient of aqueous and organic solvents (e.g., water and acetonitrile/methanol) |

| Ionization Mode | Negative Electrospray Ionization (ESI) |

| Precursor Ion (m/z) | [M-H]⁻ |

| Key MS/MS Fragments | Characteristic losses such as water (H₂O) and carbon dioxide (CO₂), along with fragments resulting from cleavage along the hydrocarbon chain |

Note: This table outlines a typical configuration for the analysis of fatty acids by LC-MS.

Radiolabeling Techniques (e.g., ¹⁸F) for Metabolic Tracing Studies

The incorporation of the positron-emitting radionuclide, Fluorine-18 (B77423) (¹⁸F), into 5-Methyl-17-fluoroheptadecanoic acid transforms it into a powerful tracer for positron emission tomography (PET) imaging. This allows for the non-invasive, real-time visualization and quantification of its metabolic fate in vivo. The synthesis and quality assessment of the resulting radiotracer, 17-[¹⁸F]Fluoro-5-methylheptadecanoic acid (5-[¹⁸F]MFHA), are critical steps to ensure the accuracy and reliability of subsequent metabolic studies.

The synthesis of 17-[¹⁸F]Fluoro-5-methylheptadecanoic acid was first reported by Takahashi, Ido, and Iwata in 1990. core.ac.uk The general approach for labeling fatty acids like 5-MFHA with ¹⁸F typically involves a nucleophilic substitution reaction. In this type of reaction, the negatively charged [¹⁸F]fluoride ion acts as a nucleophile, attacking an electron-deficient carbon atom and displacing a leaving group.

A common strategy employs a precursor molecule where the terminal hydroxyl group of the corresponding methyl-branched heptadecanoic acid ester is modified with a good leaving group, such as a tosylate (-OTs) or triflate (-OTf). The general steps are as follows:

Precursor Synthesis: A suitable precursor, such as methyl 5-methyl-17-tosyloxyheptadecanoate or methyl 5-methyl-17-triflyloxyheptadecanoate, is synthesized. The methyl ester group serves as a protecting group for the carboxylic acid functionality during the fluorination step.

¹⁸F-Fluorination: The [¹⁸F]fluoride is produced in a cyclotron and is typically activated by forming a complex with a phase-transfer catalyst like Kryptofix 2.2.2. (K2.2.2) in the presence of a weak base such as potassium carbonate. This complex enhances the nucleophilicity of the fluoride (B91410) ion. The activated [¹⁸F]fluoride solution is then reacted with the precursor in an appropriate organic solvent (e.g., acetonitrile) at an elevated temperature. The [¹⁸F]fluoride displaces the leaving group (tosylate or triflate) to form methyl 17-[¹⁸F]fluoro-5-methylheptadecanoate.

Hydrolysis: The final step involves the hydrolysis of the methyl ester to yield the free fatty acid, 17-[¹⁸F]fluoro-5-methylheptadecanoic acid. This is typically achieved by heating with an acid or a base.

Purification: The crude product is then purified, most commonly using high-performance liquid chromatography (HPLC), to separate the desired radiolabeled fatty acid from unreacted [¹⁸F]fluoride, the precursor molecule, and other byproducts.

This nucleophilic substitution approach is widely adopted for the synthesis of various ¹⁸F-labeled fatty acids due to its efficiency and the high specific activity that can be achieved. researchgate.net

To ensure the reliability of data obtained from metabolic tracing studies, rigorous quality control (QC) of the final 17-[¹⁸F]fluoro-5-methylheptadecanoic acid product is imperative. The QC process verifies the identity, purity, and safety of the radiotracer before its use. Key QC tests include the determination of radiochemical purity, chemical purity, and specific activity.

Radiochemical Purity: This is arguably the most critical QC parameter and it measures the proportion of the total radioactivity in the final product that is present in the desired chemical form of 17-[¹⁸F]fluoro-5-methylheptadecanoic acid. High radiochemical purity is essential to ensure that the observed PET signal originates from the target molecule and not from radioactive impurities.

The primary methods for assessing radiochemical purity are:

High-Performance Liquid Chromatography (HPLC): A radio-HPLC system, which consists of an HPLC coupled with a radioactivity detector, is the gold standard for determining radiochemical purity. A sample of the final product is injected onto an appropriate column (typically a reverse-phase C18 column), and the components are separated based on their polarity. The chromatogram will show peaks corresponding to the desired radiolabeled fatty acid and any radioactive impurities. The radiochemical purity is calculated as the percentage of the area of the desired peak relative to the total area of all radioactive peaks. For many ¹⁸F-labeled radiopharmaceuticals, a radiochemical purity of >95% is required. wordpress.com

Thin-Layer Chromatography (TLC): Radio-TLC is a simpler and faster alternative to HPLC. A small spot of the radiopharmaceutical is applied to a TLC plate, which is then developed in a suitable solvent system. The distribution of radioactivity on the plate is analyzed using a TLC scanner. Different compounds will migrate to different distances (Rf values). While less precise than HPLC, radio-TLC can be a useful and rapid method for confirming the identity and purity of the product. nih.gov

The table below summarizes the typical analytical methods used for the quality control of ¹⁸F-labeled fatty acids.

| QC Parameter | Analytical Method | Acceptance Criteria | Purpose |

| Radiochemical Purity | Radio-HPLC, Radio-TLC | Typically >95% | To ensure that the radioactivity is associated with the correct chemical compound. |

| Chemical Purity | HPLC (with UV detector) | Varies, but should be high | To quantify the amount of non-radioactive chemical impurities. |

| Radionuclidic Identity | Gamma-ray spectroscopy, Half-life determination | ¹⁸F (511 keV photons), Half-life ~110 minutes | To confirm that the radionuclide is ¹⁸F. |

| Specific Activity | Calculated from radioactivity and mass | As high as reasonably achievable | To ensure a high ratio of radioactivity to the mass of the compound. |

| pH | pH meter or pH paper | Typically between 4.5 and 7.5 | To ensure the solution is suitable for biological studies. |

| Sterility | Culture-based methods | No microbial growth | To ensure the absence of bacteria and fungi. |

| Bacterial Endotoxins | Limulus Amebocyte Lysate (LAL) test | Below a specified limit | To ensure the absence of pyrogenic substances. |

Chemical Purity: This refers to the amount of non-radioactive chemical impurities present in the final product. These can include the starting precursor, byproducts of the synthesis, and any reagents used in the process. Chemical purity is typically assessed by HPLC with an ultraviolet (UV) detector, which can detect non-radioactive compounds.

Specific Activity: This is a measure of the amount of radioactivity per unit mass of the compound (e.g., in GBq/µmol or Ci/µmol). High specific activity is desirable for PET tracers to minimize any potential pharmacological effects of the injected compound.

Biological evaluation studies of 5-Methyl-17-[¹⁸F]fluoroheptadecanoic acid have shown its potential as a myocardial imaging tracer for PET, with its metabolic pattern being similar to that of straight-chain fatty acids. nih.gov The successful application of this tracer in research is fundamentally dependent on the robust radiosynthetic methods and stringent quality control measures outlined above.

Investigation of Metabolic Pathways and Biochemical Fates

Uptake and Intracellular Trafficking Mechanisms in Cellular Models

The entry of long-chain fatty acids (LCFAs) into cells is a multifaceted process involving both passive diffusion and protein-mediated transport. nih.govresearchgate.net Cellular uptake is regulated by several factors, including the aqueous solubility of the fatty acid, its binding to plasma proteins like albumin, and its interaction with transporters on the cell surface. nih.gov Key protein transporters that facilitate the movement of LCFAs across the plasma membrane include fatty acid translocase (FAT/CD36), fatty acid transport proteins (FATPs), and plasma membrane-bound fatty acid-binding proteins (FABPpm). researchgate.netaocs.org

Once inside the cell, LCFAs are rapidly bound by cytoplasmic fatty acid-binding proteins (FABPs). nih.gov This binding is essential not only for solubilizing the fatty acids in the aqueous cytosol but also for directing them towards specific metabolic fates, such as esterification into complex lipids (e.g., triglycerides and phospholipids) in the endoplasmic reticulum or oxidation in mitochondria and peroxisomes. nih.govresearchgate.net The fatty acid must be activated by conversion to its coenzyme A (CoA) derivative, a reaction catalyzed by fatty acyl-CoA synthetases (FACS), before it can enter most metabolic pathways. nih.govaocs.org The intracellular fate of a given fatty acid can be influenced by its structure; for instance, studies with different fatty acids in intestinal cells have shown that oleic acid tends to be stored in cytosolic lipid droplets, while arachidonic acid is more readily transported out of the cell. frontiersin.org For 5-Methyl-17-fluoroheptadecanoic acid, its uptake and trafficking would be expected to follow these general principles, with its unique structure potentially influencing its affinity for specific binding and transport proteins.

Enzymatic Processing and Biotransformation Pathways

Following cellular uptake and activation, 5-Methyl-17-fluoroheptadecanoic acid undergoes a series of enzymatic reactions. Its structure, with a methyl group and a terminal fluorine atom, presents specific challenges and substrates for various metabolic enzymes, primarily those involved in beta-oxidation.

Beta-oxidation is the primary catabolic pathway for breaking down fatty acids to produce energy. wikipedia.org This process occurs within the mitochondria and, for certain types of fatty acids, also in peroxisomes. aocs.orgwikipedia.org The presence of a methyl branch and a fluorine atom on the fatty acid chain significantly influences how it is processed by beta-oxidation enzymes.

Standard beta-oxidation may be impeded by the methyl group at the 5-position. smpdb.ca Generally, branched-chain fatty acids require specialized enzymes to handle the steric hindrance caused by the branch. nih.govresearchgate.net Peroxisomes play a crucial role in the initial breakdown of methyl-branched fatty acids. aocs.org The pathway for 5-Methyl-17-fluoroheptadecanoic acid would likely involve an initial series of standard beta-oxidation cycles until the methyl branch is near the carboxyl end, at which point specific enzymes would be required to bypass or remove the branch.

The position of the fluorine atom is a critical determinant of metabolic fate. When fluorine is located at the terminus of an odd-carbon chain fatty acid, such as in 17-fluoroheptadecanoic acid, it allows the beta-oxidation spiral to proceed until a small, fluorinated end product is formed. nih.gov In contrast, fluorine substitution at other positions can have different effects. For example, fatty acids with a fluorine atom at the C-2 position show very little uptake and processing by heart muscle, indicating that fluorination near the carboxyl group can significantly hinder metabolism. nih.gov The terminal fluorine in 17-fluoroheptadecanoic acid allows it to act as a substrate for the beta-oxidation machinery, with the key metabolic consequences occurring at the final stages of the pathway.

A key event in the metabolism of terminally fluorinated odd-chain fatty acids is dehalogenation. Studies comparing 17-[18F]fluoroheptadecanoic acid with its even-chain counterpart, 16-[18F]fluorohexadecanoic acid, have shown that the odd-chain structure leads to the release of free fluoride (B91410) ions. nih.gov The beta-oxidation of 17-fluoroheptadecanoic acid ultimately produces β-[18F]fluoropropionyl-CoA. This metabolite is a substrate for enzymes that catalyze dehalogenation, releasing the fluoride ion. nih.gov In contrast, the even-numbered 16-fluorohexadecanoic acid is metabolized to [18F]fluoroacetyl-CoA, which is a potent toxin that is not readily dehalogenated but instead enters the citric acid cycle. nih.gov The dehalogenation of fluorinated compounds can also be catalyzed by cytochrome P-450 enzymes through oxidative processes. nih.gov

The metabolism of odd- and even-chain fatty acids differs fundamentally in its final products. aklectures.com Even-chain fatty acids are broken down entirely into acetyl-CoA units. wikipedia.org Odd-chain fatty acids, however, yield acetyl-CoA in each cycle until the final three carbons, which are released as propionyl-CoA. aklectures.comwikipedia.org This propionyl-CoA can then be converted to succinyl-CoA and enter the citric acid cycle. aklectures.com

This difference is particularly significant for terminally fluorinated fatty acids. As observed in studies with radiolabeled compounds, the beta-oxidation of odd-numbered 17-[18F]fluoroheptadecanoic acid results in β-[18F]fluoropropionyl-CoA, which leads to dehalogenation. nih.gov Conversely, even-numbered 16-[18F]fluorohexadecanoic acid produces [18F]fluoroacetyl-CoA, which resists dehalogenation. nih.gov Research in mice has also suggested that odd-numbered fatty acids may be less favorable substrates for beta-oxidation enzymes compared to their even-numbered counterparts, leading to greater accumulation in tissues like epididymal fat. nih.gov

| Fatty Acid | Carbon Chain | Final Beta-Oxidation Product | Primary Metabolic Fate | Dehalogenation |

|---|---|---|---|---|

| 17-Fluoroheptadecanoic Acid | Odd (17) | β-Fluoropropionyl-CoA | Undergoes dehalogenation | Yes nih.gov |

| 16-Fluorohexadecanoic Acid | Even (16) | Fluoroacetyl-CoA | Further metabolism in citric acid cycle (toxic) | No/Minimal nih.gov |

Besides being catabolized for energy, fatty acids can also be modified through elongation and desaturation reactions, which primarily occur in the endoplasmic reticulum. ijs.si Elongation involves the addition of two-carbon units from malonyl-CoA to a growing fatty acyl-CoA chain. wou.eduyoutube.com Desaturation introduces double bonds into the fatty acid chain, a process catalyzed by desaturase enzymes. wou.eduyoutube.com

The presence of a methyl branch can interfere with these processes. For example, some studies have noted an inability to detect methyl-branched fatty acids that contain a double bond, suggesting that the methyl group may hinder the activity of desaturase enzymes. nih.gov Fluorination can also impact these pathways. Fluorinated fatty acids have been used as mechanistic probes to study desaturase enzymes. rsc.org For a substrate like 5-Methyl-17-fluoroheptadecanoic acid, it is plausible that both the methyl branch and the terminal fluorine atom could influence its potential as a substrate for elongase and desaturase enzyme systems, though specific research on this compound is limited.

Esterification into Complex Lipids

Once inside the cell, 5-Methyl-17-fluoroheptadecanoic acid (5-MFHA) undergoes activation to its acyl-CoA derivative, a necessary step for its participation in various metabolic pathways. A significant fate of this activated fatty acid is its incorporation into complex lipids. Research has demonstrated that in myocardial tissue, 5-MFHA is predominantly metabolized and stored in the form of triglycerides. nih.gov This metabolic pattern is notably similar to that of naturally occurring straight-chain fatty acids, such as palmitic acid. nih.gov

The process of esterification involves the sequential attachment of fatty acyl-CoA molecules to a glycerol-3-phosphate backbone, ultimately forming triglycerides. This storage as neutral lipids within lipid droplets serves as an energy reservoir for the cell. The observation that 5-MFHA follows this well-established pathway underscores its ability to be recognized and processed by the cellular machinery responsible for lipid biosynthesis.

Role as Substrates or Inhibitors for Fatty Acid Modifying Enzymes

The interaction of 5-Methyl-17-fluoroheptadecanoic acid with various fatty acid modifying enzymes, such as desaturases and elongases, is a critical area of investigation to fully understand its metabolic impact. These enzymes are responsible for introducing double bonds and extending the carbon chain of fatty acids, respectively, thereby producing a diverse array of lipid molecules with specific biological functions.

Currently, based on available scientific literature, there is no direct evidence to suggest that 5-Methyl-17-fluoroheptadecanoic acid acts as a significant substrate or a potent inhibitor for common fatty acid modifying enzymes like fatty acid synthase (FAS), fatty acid desaturases, cyclooxygenases (COX), or lipoxygenases (LOX). While many fatty acids and their analogs are known to interact with these enzymes, specific studies detailing the interaction of 5-MFHA are not presently available. Further research is required to elucidate the precise role, if any, that this modified fatty acid plays in modulating the activity of these key enzymes in lipid metabolism.

Metabolic Tracing and Imaging Studies in Animal Models

The unique structural features of 5-Methyl-17-fluoroheptadecanoic acid, particularly the inclusion of a fluorine atom, make it a valuable tool for metabolic tracing and imaging studies in living organisms.

Application of 18F-Labeled Analogues in Positron Emission Tomography (PET)

The radioisotope fluorine-18 (B77423) (¹⁸F) is a positron emitter with favorable properties for PET imaging, a non-invasive technique that allows for the visualization and quantification of metabolic processes in vivo. The synthesis of 5-Methyl-17-[¹⁸F]fluoroheptadecanoic acid ([¹⁸F]5-MFHA) has enabled its use as a radiotracer to probe fatty acid metabolism in various tissues, most notably the heart.

Studies in animal models, such as canines, have demonstrated that [¹⁸F]5-MFHA is a promising myocardial imaging tracer for PET. nih.gov Following intravenous administration, the tracer is taken up by the heart muscle, and its distribution can be dynamically imaged. These studies have shown that good quality myocardial images can be obtained for up to 30 minutes post-injection, providing a window to observe the initial uptake and distribution of the fatty acid analog in the heart. nih.gov

Kinetic Modeling of Tracer Uptake and Clearance in Specific Tissues

The dynamic data acquired from PET imaging with [¹⁸F]5-MFHA can be subjected to kinetic modeling to derive quantitative parameters that reflect the rates of fatty acid uptake, utilization, and clearance in specific tissues. This analytical approach provides deeper insights into the metabolic state of the tissue under investigation.

Biodistribution studies have been conducted to compare the behavior of [¹⁸F]5-MFHA with other fatty acid tracers. For instance, the initial myocardial uptake of [¹⁸F]5-MFHA in rats was found to be intermediate between that of 16-[¹⁸F]fluoropalmitic acid (FPA), a straight-chain analog, and 3-methyl-17-[¹⁸F]fluoroheptadecanoic acid (3-MFHA). nih.gov Specifically, the initial uptake of [¹⁸F]5-MFHA was 2.64 %dose/g of tissue, compared to 3.45 %dose/g for FPA and 1.58 %dose/g for 3-MFHA. nih.gov

Cellular and Molecular Mechanisms of Action in Model Systems

Modulation of Gene Expression and Transcriptional Regulation

The regulation of gene expression is a fundamental process by which cells control their structure and function. Fatty acids and their derivatives are key signaling molecules that can directly influence the transcription of genes involved in lipid and glucose metabolism. The structural characteristics of 5-Methyl-17-fluoroheptadecanoic acid suggest that it may interact with specific nuclear receptors and transcription factors to modulate gene expression.

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptors that function as ligand-activated transcription factors, playing a crucial role in the regulation of lipid and carbohydrate metabolism. nih.gov The three main isoforms, PPARα, PPARγ, and PPARβ/δ, are activated by a variety of endogenous and exogenous ligands, including fatty acids. mdpi.com

Studies on structurally related compounds suggest that 5-Methyl-17-fluoroheptadecanoic acid could be a potential ligand for PPARs. For instance, monomethyl branched-chain fatty acids have been shown to be potent activators of PPARα. mdpi.comnih.gov Specifically, isopalmitic acid was found to activate a PPARα responsive reporter gene. nih.gov This suggests that the methyl group in 5-Methyl-17-fluoroheptadecanoic acid could facilitate its binding to and activation of PPARα.

Furthermore, perfluorinated fatty acids have been demonstrated to activate both PPARα and PPARγ. nih.gov The terminal fluorine atom in 5-Methyl-17-fluoroheptadecanoic acid may therefore contribute to its interaction with these receptors. The activation of PPARα typically leads to the upregulation of genes involved in fatty acid oxidation, while PPARγ activation is a key driver of adipogenesis and insulin (B600854) sensitization. nih.gov

Table 1: Potential PPAR Target Genes Modulated by Fatty Acid Ligands

| Receptor | Target Gene Examples | Function |

| PPARα | Acyl-CoA Oxidase 1 (ACOX1) | Peroxisomal fatty acid β-oxidation |

| Carnitine Palmitoyltransferase 1A (CPT1A) | Mitochondrial fatty acid uptake | |

| Cytochrome P450 4A1 (CYP4A1) | Fatty acid ω-oxidation | |

| PPARγ | Lipoprotein Lipase (LPL) | Triglyceride hydrolysis |

| Adipocyte Protein 2 (aP2/FABP4) | Fatty acid binding and transport | |

| CD36 | Fatty acid translocase |

Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) is a key transcription factor that regulates the expression of genes involved in de novo lipogenesis, the process of synthesizing fatty acids and triglycerides. nih.govmdpi.com The activity of SREBP-1c is tightly controlled by cellular lipid levels. While saturated fatty acids have been shown to increase the expression of SREBP-1c, polyunsaturated fatty acids (PUFAs) are known to suppress its activity through multiple mechanisms, including the inhibition of its proteolytic processing and the reduction of its mRNA expression. nih.govnih.gov

Given that 5-Methyl-17-fluoroheptadecanoic acid is a modified saturated fatty acid, its effect on SREBP-1c is not immediately clear. However, it is plausible that its structural modifications could lead to a regulatory profile distinct from that of typical saturated fatty acids. The introduction of a methyl group and a fluorine atom may alter its metabolic fate and its ability to influence the signaling pathways that control SREBP-1c activity. For example, if 5-Methyl-17-fluoroheptadecanoic acid or its metabolites are recognized by cellular sensors in a manner similar to PUFAs, it could potentially lead to a downregulation of SREBP-1c and a subsequent decrease in lipogenesis.

Table 2: Key Genes Regulated by SREBP-1c in Lipogenesis

| Gene | Enzyme | Function in Lipogenesis |

| ACACA | Acetyl-CoA Carboxylase (ACC) | Catalyzes the formation of malonyl-CoA |

| FASN | Fatty Acid Synthase (FAS) | Synthesizes palmitate from acetyl-CoA and malonyl-CoA |

| SCD1 | Stearoyl-CoA Desaturase-1 | Introduces a double bond in saturated fatty acids |

| ELOVL6 | ELOVL Fatty Acid Elongase 6 | Elongates saturated and monounsaturated fatty acids |

Influence on Signal Transduction Cascades

Fatty acids are not only metabolic substrates but also act as second messengers and modulators of various signal transduction pathways. nih.gov They can influence the activity of key signaling proteins, thereby affecting a wide range of cellular processes. The unique structure of 5-Methyl-17-fluoroheptadecanoic acid may allow it to interact with and modulate specific signaling cascades.

Fatty acids can directly impact the activity of protein kinases and phosphatases, which are central components of most signaling pathways. For instance, certain fatty acids are known to activate protein kinase C (PKC) isoforms, which are involved in cell growth, differentiation, and apoptosis. nih.gov The methyl group and terminal fluorine of 5-Methyl-17-fluoroheptadecanoic acid could influence its ability to partition into cellular membranes and interact with the regulatory domains of such kinases.

Furthermore, fatty acids can modulate ion channel activity and intracellular calcium levels, which are critical for many signaling events. The incorporation of modified fatty acids into the lipid bilayer can alter the local membrane environment of ion channels, thereby affecting their conformational state and function.

Effects on Cellular Bioenergetics and Mitochondrial Function

Mitochondria are the primary sites of fatty acid oxidation and play a central role in cellular energy production. The metabolism and effects of 5-Methyl-17-fluoroheptadecanoic acid on mitochondrial function are of significant interest.

A study evaluating the biological properties of radiolabeled 5-Methyl-17-fluoroheptadecanoic acid ([18F]5-MFHA) as a potential myocardial imaging tracer provided insights into its metabolic fate. The initial myocardial uptake of [18F]5-MFHA was found to be significant, and it was primarily metabolized to triglycerides within the myocardium. nih.gov This indicates that the compound is taken up by heart muscle cells and incorporated into lipid storage pools, a key aspect of cellular bioenergetics.

The presence of a methyl group can influence the rate and pathway of fatty acid metabolism. For example, methyl-branched fatty acids can be substrates for mitochondrial β-oxidation, although the methyl group may slow down the process. mdpi.com The terminal fluorine atom is a bioisostere for a hydrogen atom but can alter the electronic properties and metabolic stability of the molecule. Perfluorinated fatty acids have been shown to directly activate uncoupling protein 1 (UCP1) in brown-fat mitochondria, leading to thermogenesis. nih.gov This suggests that 5-Methyl-17-fluoroheptadecanoic acid could potentially modulate mitochondrial uncoupling and energy expenditure.

Table 3: Biodistribution of Radiolabeled 5-Methyl-17-fluoroheptadecanoic acid in Myocardium

| Compound | Initial Myocardial Uptake (%dose/g tissue) | Primary Metabolic Fate |

| [18F]5-MFHA | 2.64 | Triglycerides |

Data from a comparative study with other radiolabeled fatty acids. nih.gov

Interactions with Membrane Lipids and Bioregulation

The composition and structure of cellular membranes are critical for their function. The incorporation of fatty acids into membrane phospholipids (B1166683) can significantly alter the physical properties of the membrane, such as fluidity and thickness, which in turn can modulate the activity of membrane-bound proteins and signaling platforms. frontiersin.orgwikipedia.org

The methyl group of 5-Methyl-17-fluoroheptadecanoic acid is expected to influence its packing within the lipid bilayer. Methyl branching is known to disrupt the tight packing of acyl chains, which can increase membrane fluidity. researchgate.netacs.org This altered fluidity can affect the function of integral membrane proteins, such as receptors and ion channels.

The terminal fluorine atom can also impact membrane interactions. Fluorinated fatty acids have been shown to alter the binding of fluorescent dyes to plasma membranes, suggesting a modification of the membrane's lipid architecture. nih.gov The presence of fluorine can increase the hydrophobicity of the acyl chain terminus, potentially affecting its interaction with the hydrophobic core of the membrane and with other lipid molecules.

Exploration of Structure-Activity Relationships in Bioactive Responses

The specific placement of the methyl group and the terminal fluorine in 5-Methyl-17-fluoroheptadecanoic acid are key determinants of its biological activity. Understanding the structure-activity relationships (SAR) is crucial for elucidating its mechanism of action.

The position of the methyl branch on the fatty acid chain is known to be critical for its biological effects. For example, the ability of monomethyl-branched fatty acids to activate PPARα is dependent on the specific isomer. nih.gov The C-5 position of the methyl group in 5-Methyl-17-fluoroheptadecanoic acid places it relatively close to the carboxylic acid head group, which could influence its interaction with the ligand-binding pockets of nuclear receptors.

The terminal fluorine atom is a significant modification. While it is a small atom, its high electronegativity can alter the electronic distribution of the molecule and its metabolic stability. The resistance of the C-F bond to enzymatic cleavage can prolong the half-life of the fatty acid and its metabolites, potentially leading to more sustained biological effects. The structure-activity relationships of fatty acids in activating mitochondrial uncoupling proteins also highlight the importance of the acyl chain's properties. nih.gov The combined effect of the methyl group and the terminal fluorine in 5-Methyl-17-fluoroheptadecanoic acid likely results in a unique profile of biological activity that is distinct from that of its non-methylated or non-fluorinated counterparts.

Impact on Biological Systems in Preclinical Research

Studies on Lipid Homeostasis Regulation in Animal Models

Initial research in animal models has begun to shed light on how 5-Methyl-17-fluoroheptadecanoic acid interacts with lipid metabolic pathways.

Effects on Triglyceride Synthesis and Accumulation

A study focusing on the biodistribution and metabolism of a radiolabeled form of the compound, 5-Methyl-17-[18F]fluoroheptadecanoic acid, in canines and rats has offered early clues. The findings from this research indicated that within the myocardium, 5-Methyl-17-fluoroheptadecanoic acid is primarily metabolized and incorporated into triglycerides. This metabolic behavior was observed to be similar to that of naturally occurring straight-chain fatty acids, suggesting that the introduction of a methyl group at the 5-position and a fluorine atom at the 17-position does not fundamentally alter its pathway into triglyceride synthesis within heart tissue.

The table below summarizes the key findings related to the myocardial metabolism of 5-Methyl-17-fluoroheptadecanoic acid.

| Animal Model | Tissue Studied | Primary Metabolic Fate | Comparative Compound |

| Canines, Rats | Myocardium | Metabolized to triglycerides | Straight-chain fatty acids |

Influence on Lipid Storage and Mobilization

Beyond its role in triglyceride synthesis within the heart, broader investigations into the influence of 5-Methyl-17-fluoroheptadecanoic acid on systemic lipid storage and mobilization are not yet available. Further research is required to understand its effects on adipose tissue and other key metabolic organs.

Research on Cellular Proliferation and Differentiation Pathways

To date, there is no available scientific literature detailing the effects of 5-Methyl-17-fluoroheptadecanoic acid on cellular proliferation or differentiation pathways. The impact of this compound on cell growth, division, and the processes by which cells specialize remains an uninvestigated area.

No Preclinical Research Data Found for 5-Methyl-17-fluoroheptadecanoic Acid

Despite a comprehensive search of scientific literature, no preclinical research data was identified for the chemical compound 5-Methyl-17-fluoroheptadecanoic acid in the areas of neurobiology and pancreatic β-cell function.

Detailed investigation into the potential effects of this specific compound on biological systems, particularly concerning its neurobiological impact and its role in modulating pancreatic β-cell activities, did not yield any published studies. Consequently, information regarding its mechanisms of action, its influence on specific cell types like pancreatic β-cells, or its ability to upregulate transcription factors such as Pdx1 is not available in the public domain.

The inquiry into the existing body of preclinical research was aimed at elucidating the following:

Modulation of Specific Cell Type Functions (e.g., Pancreatic β-cell function):To determine if the compound has any influence on the function of specialized cells, with a particular focus on the insulin-producing β-cells of the pancreas.

Upregulation of Transcription Factors (e.g., Pdx1):To investigate whether the compound could stimulate the expression of key transcription factors like Pdx1, which is crucial for pancreatic development and β-cell function.

Future Research Trajectories and Methodological Advancements

Development of Advanced Spectroscopic and Imaging Techniques for In Vivo Studies

Future in vivo research on 5-Methyl-17-fluoroheptadecanoic acid will necessitate sophisticated techniques to track its metabolic fate and distribution in living organisms. The incorporation of stable isotopes, such as deuterium (²H) or carbon-13 (¹³C), into the fatty acid backbone would enable its visualization and quantification within tissues. nih.govckisotopes.com

Key Methodologies:

Magnetic Resonance Spectroscopy (MRS) and Imaging (MRI): By utilizing ²H-labeled 5-Methyl-17-fluoroheptadecanoic acid, in vivo ²H MRS could provide real-time data on its uptake and incorporation into different lipid pools within various organs. nih.gov

Positron Emission Tomography (PET): The synthesis of a radiolabeled version of the molecule, for instance with fluorine-18 (B77423) (¹⁸F) or carbon-11 (¹¹C), would allow for dynamic PET imaging, offering high-sensitivity visualization of its tissue distribution and clearance kinetics. nih.gov

Mass Spectrometry Imaging (MSI): Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) imaging can be applied to tissue sections to map the spatial distribution of 5-Methyl-17-fluoroheptadecanoic acid and its metabolites at a microscopic level, providing crucial insights into its cellular localization. nih.govnih.govresearchgate.netrsc.orgacs.org

These advanced imaging modalities will be instrumental in understanding the pharmacokinetics and tissue-specific accumulation of this novel fatty acid.

Elucidation of Unexplored Molecular Targets and Receptor Interactions

A critical area of future research will be the identification of the specific molecular targets and receptors with which 5-Methyl-17-fluoroheptadecanoic acid interacts. Given its structure as a fatty acid, it is plausible that it may bind to nuclear receptors or fatty acid-binding proteins.

Potential Molecular Targets and Investigative Approaches:

Nuclear Receptors: Peroxisome Proliferator-Activated Receptors (PPARs) are known to be activated by various fatty acids and their derivatives. nih.gov Reporter gene assays could be employed to screen for the activation of different PPAR isoforms (α, β/δ, and γ) by 5-Methyl-17-fluoroheptadecanoic acid. nih.gov

Fatty Acid Binding Proteins (FABPs): These proteins are crucial for the intracellular transport and trafficking of fatty acids. acs.org Fluorescence displacement assays could be utilized to determine the binding affinity of 5-Methyl-17-fluoroheptadecanoic acid to various FABPs. acs.org

Other Potential Receptors: The interaction of this compound with other receptors known to bind fatty acids, such as G protein-coupled receptors (GPRs), should also be investigated. nih.gov

The fluorination of the fatty acid chain may influence its binding affinity and selectivity for these targets, a hypothesis that warrants thorough investigation. benthamscience.com

Systems Biology Approaches to Integrate Metabolomic and Transcriptomic Data

To gain a comprehensive understanding of the biological effects of 5-Methyl-17-fluoroheptadecanoic acid, a systems biology approach that integrates multiple omics datasets will be essential. nih.gov

Integrated Omics Workflow:

| Step | Description | Expected Outcome |

| 1. Cell/Animal Model Treatment | Administration of 5-Methyl-17-fluoroheptadecanoic acid to relevant biological systems. | Induction of cellular and systemic responses. |

| 2. Metabolomic Analysis | Untargeted and targeted analysis of cellular and biofluid metabolites using mass spectrometry and NMR. | Identification of metabolic pathways perturbed by the compound. |

| 3. Transcriptomic Analysis | Whole-genome expression profiling using RNA-sequencing. | Identification of genes and signaling pathways transcriptionally regulated by the compound. |

| 4. Data Integration and Network Analysis | Computational integration of metabolomic and transcriptomic data to build regulatory networks. creative-proteomics.comcreative-proteomics.comresearchgate.netfrontiersin.orgnih.gov | A holistic view of the molecular mechanisms of action. |

This integrated approach will enable the identification of key metabolic and signaling pathways modulated by 5-Methyl-17-fluoroheptadecanoic acid, providing a deeper understanding of its physiological function. nih.govresearchgate.net

Investigation of Epigenetic Modulation by Branched-Chain Fluorinated Fatty Acids

Fatty acids can exert profound effects on gene expression through epigenetic mechanisms, including DNA methylation and histone modifications. nih.govoup.comresearchgate.netnih.govfrontiersin.orgresearchgate.net Future research should explore whether 5-Methyl-17-fluoroheptadecanoic acid can induce epigenetic changes.

Potential Epigenetic Effects and Research Strategies:

DNA Methylation: Genome-wide DNA methylation analysis, such as whole-genome bisulfite sequencing, can reveal changes in methylation patterns in response to treatment with the compound. nih.govnih.gov

Histone Modifications: Techniques like chromatin immunoprecipitation followed by sequencing (ChIP-seq) can be used to map changes in histone acetylation and methylation marks at a genomic level.

Investigating the epigenetic impact of this unique fatty acid could uncover novel mechanisms by which it influences cellular function and disease processes.

Comparative Studies with Other Branched-Chain and Fluorinated Fatty Acid Isomers

The biological activity of fatty acids is often highly dependent on their specific isomeric structure. nih.govrsc.orgcabidigitallibrary.orgnih.govresearchgate.net Therefore, comparative studies with other isomers of 5-Methyl-17-fluoroheptadecanoic acid are crucial to understand its structure-activity relationship.

Isomers for Comparative Analysis:

Positional Isomers: Synthesizing and testing isomers with the methyl group at different positions along the fatty acid chain.

Stereoisomers: If the methyl group creates a chiral center, the biological activities of the individual enantiomers should be assessed.

Fluorination Position Isomers: Investigating isomers with the fluorine atom at different positions to determine the impact of its location on activity.

By comparing the biological effects of these different isomers, researchers can gain valuable insights into the structural determinants of 5-Methyl-17-fluoroheptadecanoic acid's activity and potentially design more potent and selective analogs.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-methyl-17-fluoroheptadecanoic acid, and how can reaction parameters be systematically optimized?

- Methodological guidance : Begin with established protocols for fluorinated fatty acid synthesis, such as nucleophilic fluorination or electrochemical fluorination. Key parameters include temperature (e.g., −78°C for fluorinating agents like DAST), solvent polarity (e.g., dichloromethane for improved solubility), and catalyst selection (e.g., palladium complexes for cross-coupling reactions). Purification via column chromatography with gradient elution (hexane:ethyl acetate) ensures high yield and purity. Reproducibility requires rigorous documentation of reaction conditions and intermediates .

Q. Which analytical techniques are most reliable for characterizing 5-methyl-17-fluoroheptadecanoic acid, and how should they be validated?

- Methodological guidance : Use LC-MS (liquid chromatography-mass spectrometry) with electrospray ionization (ESI) for molecular weight confirmation and GC-MS (gas chromatography-mass spectrometry) for volatility assessment. Validate methods via spike-and-recovery experiments with isotopic analogs (e.g., ¹⁸O-labeled compounds). NMR (¹H, ¹³C, and ¹⁹F) is critical for structural elucidation; employ DEPT-135 and COSY spectra to resolve methyl and fluorine substituents. Cross-validate results against synthetic standards to minimize artifacts .

Q. How does 5-methyl-17-fluoroheptadecanoic acid behave in environmental matrices, and what sampling protocols mitigate matrix interference?

- Methodological guidance : Analyze environmental persistence using accelerated degradation studies (e.g., UV exposure or microbial assays). For water samples, employ solid-phase extraction (SPE) with C18 cartridges; for soil, use Soxhlet extraction with acetone-hexane mixtures. Quantify via isotope dilution mass spectrometry (IDMS) to correct for matrix effects. Compare data against perfluorinated compound (PFC) benchmarks, such as PFDA or PFHxS, to assess relative stability .

Q. What purity criteria should be established for 5-methyl-17-fluoroheptadecanoic acid in biological assays?

- Methodological guidance : Purity ≥95% is typically required, verified via HPLC with UV detection at 210 nm. Assess residual solvents (e.g., DMF or THF) using headspace GC-FID. For biological studies, confirm absence of endotoxins via Limulus amebocyte lysate (LAL) assays. Document lot-to-lot variability and batch-specific impurities in supplementary materials .

Advanced Research Questions

Q. How can contradictory data on the metabolic pathways of 5-methyl-17-fluoroheptadecanoic acid be resolved?

- Methodological guidance : Conduct in vitro and in vivo comparative studies using isotopically labeled tracers (e.g., ¹⁴C or ¹⁹F NMR tracking). Employ knockout animal models to isolate specific enzymatic pathways (e.g., CYP450 isoforms). Use Bayesian statistics to quantify uncertainty in conflicting datasets, and apply Akaike’s information criterion (AIC) to compare model fits. Transparently report confounding variables (e.g., diet or microbiota) .

Q. What strategies improve the isotopic labeling efficiency of 5-methyl-17-fluoroheptadecanoic acid for tracer studies?

- Methodological guidance : Optimize fluorine-18 (¹⁸F) labeling via prosthetic groups (e.g., [¹⁸F]SFB) conjugated to the carboxylic acid moiety. For deuterium labeling, employ catalytic deuteration with Pd/BaSO₄ under D₂ atmosphere. Validate labeling efficiency using TOF-SIMS (time-of-flight secondary ion mass spectrometry) and correct for isotopic dilution in kinetic assays .

Q. What computational models predict the degradation pathways of 5-methyl-17-fluoroheptadecanoic acid under varying environmental conditions?

- Methodological guidance : Use density functional theory (DFT) to simulate bond dissociation energies (BDEs) for C-F bonds. Parameterize QSAR models with experimental half-life data (e.g., hydrolysis rates at pH 4–9). Validate predictions against field data from Arctic or marine samples, where PFAS persistence is well-documented .

Q. How can experimental design minimize batch effects in high-throughput screening of 5-methyl-17-fluoroheptadecanoic acid derivatives?

- Methodological guidance : Implement randomized block designs to distribute batch variability across assay plates. Use Z’-factor metrics to validate assay robustness (>0.5 indicates suitability). Normalize data using internal controls (e.g., housekeeping genes in transcriptomic studies) and apply ComBat or SVA algorithms for batch correction in omics datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.